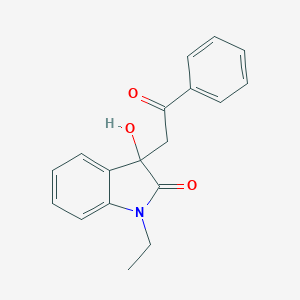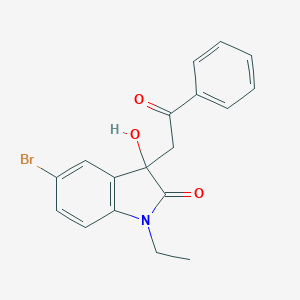![molecular formula C22H22Cl2N2O3S B307755 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone](/img/structure/B307755.png)
1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone, also known as DTE, is a synthetic compound that has been widely studied for its potential therapeutic applications. DTE belongs to the class of pyrimidines, which are heterocyclic compounds that contain nitrogen atoms in their ring structure.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. These pathways are involved in cell survival, proliferation, and inflammation. 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone may also induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Biochemical and Physiological Effects:
1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, reduction of inflammation, protection of neurons, and improvement of cognitive function. 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has also been shown to have antioxidant properties, which may contribute to its protective effects in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone in lab experiments is its high potency and specificity for its target pathways. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its clinical development. Additionally, 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone may have off-target effects that need to be further studied.
Future Directions
For research on 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone include the elucidation of its mechanism of action, the development of more potent and specific derivatives, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone in combination with other drugs or therapies may enhance its efficacy and reduce its side effects. The development of new delivery methods for 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone may also improve its pharmacokinetic properties and increase its bioavailability.
Synthesis Methods
The synthesis of 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone involves the reaction of 2,4-dichlorobenzyl alcohol with ethyl 3-ethoxy-4-hydroxybenzoate in the presence of a base to form the corresponding ether. This intermediate is then reacted with 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde in the presence of a base to give the final product, 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone.
Scientific Research Applications
1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has been shown to reduce the production of inflammatory cytokines and decrease the infiltration of immune cells. In neurodegenerative disorder research, 1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
Product Name |
1-(4-{4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)ethanone |
|---|---|
Molecular Formula |
C22H22Cl2N2O3S |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
1-[4-[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C22H22Cl2N2O3S/c1-4-28-19-9-14(21-20(13(3)27)12(2)25-22(30)26-21)6-8-18(19)29-11-15-5-7-16(23)10-17(15)24/h5-10,21H,4,11H2,1-3H3,(H2,25,26,30) |
InChI Key |
LBPBXLONOYVUAC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)C)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)C)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B307672.png)
![5'-Chloro-3-(heptylthio)-2'-oxo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6-spiro-3'-indoline](/img/structure/B307673.png)
![5-(3-phenyl-1H-pyrazol-4-yl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307676.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2,5-dimethylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307677.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(2-propoxyphenyl)methyl]-1H-indole](/img/structure/B307678.png)
![3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B307679.png)
![7-Butyryl-6-(3-chlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307687.png)

![7-Acetyl-3-(allylsulfanyl)-6-(2,4-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307690.png)

![7-Butyryl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307692.png)
![Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307693.png)
![5-(4-Methoxy-1-naphthyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307694.png)
![3-(Ethylthio)-6-(3-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307695.png)